2-[3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-phenylacetamide
Overview
Description
2-[3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-phenylacetamide is a synthetic organic compound that belongs to the quinazolinone class This compound is characterized by its complex structure, which includes a quinazolinone core, a chlorophenyl group, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-phenylacetamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorinated aromatic compound reacts with the quinazolinone intermediate.
Attachment of the Phenylacetamide Moiety: The final step involves the acylation of the quinazolinone intermediate with phenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylacetamide moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to dihydroquinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Formation of quinazolinone oxides.
Reduction: Formation of dihydroquinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-phenylacetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation and cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(4-bromophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-phenylacetamide
- 2-[3-(4-methylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-phenylacetamide
Uniqueness
Compared to similar compounds, 2-[3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-phenylacetamide is unique due to the presence of the chlorophenyl group, which can enhance its binding affinity to molecular targets and improve its pharmacological properties.
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-2,4-dioxoquinazolin-1-yl]-N-phenylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O3/c23-15-10-12-17(13-11-15)26-21(28)18-8-4-5-9-19(18)25(22(26)29)14-20(27)24-16-6-2-1-3-7-16/h1-13H,14H2,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGVTRDACYGGEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.